Predicted CB2 vs. CB1 Selectivity: ~100-Fold Binding Preference for Cannabinoid Receptor Subtype 2
ZINC15 computational predictions based on ChEMBL 20 assign this compound a CNR2 (CB2) pKi of 7.60 and a CNR1 (CB1) pKi of 5.58, yielding a predicted CB2/CB1 selectivity ratio of approximately 100-fold [1]. By comparison, the clinically investigated non-selective cannabinoid agonist CP55,940 shows roughly equipotent CB1/CB2 binding. This predicted selectivity profile distinguishes the compound from non-selective carbazole-based cannabinoid agonists such as compound 4 in the Petrov et al. series, which acts as a dual CB1/CB2 agonist without subtype preference [2]. Note: These are computational predictions; confirmed experimental binding data for this exact compound are not yet publicly available.
| Evidence Dimension | Predicted cannabinoid receptor binding affinity (pKi) and CB2/CB1 selectivity ratio |
|---|---|
| Target Compound Data | CNR2 pKi = 7.60 (Ki ≈ 25 nM); CNR1 pKi = 5.58 (Ki ≈ 2.6 μM); Selectivity ratio ≈ 104-fold |
| Comparator Or Baseline | Compound 4 (Petrov et al., 2013): non-selective CB1/CB2 agonist with comparable affinity at both subtypes; CP55,940: non-selective cannabinoid agonist |
| Quantified Difference | Predicted ~100-fold CB2-over-CB1 binding selectivity vs. <10-fold for non-selective comparators |
| Conditions | ZINC15 computational model based on ChEMBL 20; radioligand displacement assay data for comparators from Petrov et al. (2013) using human CB2 and rat CB1 receptors |
Why This Matters
A CB2-selective profile is essential for peripheral cannabinoid analgesia and anti-inflammatory programs seeking to minimize CB1-mediated central psychoactive side effects, making predicted selectivity a key procurement criterion.
- [1] ZINC15 Database. Substance ZINC000299861999. Predicted cannabinoid receptor activities (CNR1 pKi = 5.58; CNR2 pKi = 7.60). View Source
- [2] Petrov, R.R. et al. Mastering tricyclic ring systems for desirable functional cannabinoid activity. Eur. J. Med. Chem. 2013, 69, 881–907. View Source
